4-Hydroxy-2-oxoglutaric acid

Description

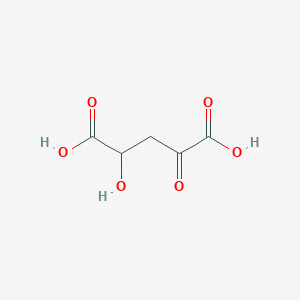

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-oxopentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSKVKPSMAHCSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862580 |

Source

|

| Record name | 2-Hydroxy-4-oxopentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 4-Hydroxy-2-oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1187-99-1 |

Source

|

| Record name | 4-Hydroxy-2-oxoglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-4-hydroxyglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 4-Hydroxy-2-oxoglutaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2-oxoglutaric acid (HOGA), a key intermediate in the metabolic pathway of hydroxyproline. This document details both enzymatic and chemical synthesis methodologies, providing structured data and experimental protocols to aid in its laboratory-scale production.

Introduction

This compound, also known as 4-hydroxy-2-ketoglutaric acid, is a dicarboxylic keto acid that plays a crucial role in amino acid metabolism. Specifically, it is the substrate for the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA), which catalyzes its reversible cleavage into pyruvate and glyoxylate.[1][2] Deficiencies in this enzyme are linked to primary hyperoxaluria type 3, a rare genetic disorder. The ability to synthesize this compound is therefore essential for studying this metabolic pathway, for developing diagnostic standards, and for investigating potential therapeutic interventions. This guide explores the primary methods for its synthesis, offering detailed protocols and comparative data.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is primarily achieved through the catalytic action of 4-hydroxy-2-oxoglutarate aldolase (HOGA). This enzyme facilitates the aldol condensation of pyruvate and glyoxylate.

Quantitative Data

While extensive quantitative data on the preparative-scale enzymatic synthesis is limited in the readily available literature, key parameters for the characterization of the enzyme activity have been reported.

| Parameter | Value | Source Organism/Enzyme | Reference |

| Specific Activity | 15.8 ± 2.1 µmol min⁻¹ mg⁻¹ | Human HOGA | [3] |

| Substrate Concentration (HOG) | 400 µM | Human HOGA | [3] |

| Optimal pH | 8.5 | Mouse Liver Lysate | [4] |

| Temperature | 37 °C | Mouse Liver Lysate | [4] |

Experimental Protocols

2.2.1. Expression and Purification of Human 4-hydroxy-2-oxoglutarate aldolase (HOGA)

This protocol is adapted from studies on recombinant human HOGA.[3]

-

Gene Synthesis and Cloning: The human HOGA1 gene is synthesized and cloned into a suitable expression vector (e.g., pET-28a).

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are further incubated at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP), and lysed by sonication.

-

Purification: The lysate is cleared by centrifugation. The supernatant containing the His-tagged HOGA is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) and the protein is eluted with a high concentration of imidazole (e.g., 250 mM). Further purification can be achieved by size-exclusion chromatography.

2.2.2. Enzymatic Synthesis of this compound

This protocol is based on reported assay conditions and the principle of the reversible reaction catalyzed by HOGA.[4]

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine the following in a total volume of, for example, 10 mL:

-

100 mM TRIS buffer, pH 8.5

-

Pyruvic acid (e.g., 10 mM)

-

Glyoxylic acid (e.g., 10 mM)

-

Purified 4-hydroxy-2-oxoglutarate aldolase (concentration to be optimized, e.g., 1 mg/mL)

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours), with gentle agitation.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the decrease in pyruvate concentration using an NADH-coupled lactate dehydrogenase assay or by direct analysis of this compound formation using HPLC or LC-MS.

-

Reaction Termination: The reaction can be terminated by heat inactivation of the enzyme (e.g., heating at 80°C for 10 minutes) or by adding an acid (e.g., HCl to a final concentration of 0.1 M).

2.2.3. Purification of this compound

-

Enzyme Removal: If the reaction was terminated by heat, centrifuge the mixture to pellet the precipitated enzyme. If acid was used, adjust the pH back to neutral.

-

Ion Exchange Chromatography:

-

Equilibrate a strong anion exchange column (e.g., a quaternary ammonium-based resin) with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).[5][6]

-

Load the reaction mixture onto the column.

-

Wash the column with the equilibration buffer to remove unbound components.

-

Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).[7][8]

-

Collect fractions and analyze for the presence of the product using a suitable analytical method (e.g., HPLC).

-

-

Desalting and Lyophilization: Pool the fractions containing the purified product, desalt using a suitable method (e.g., dialysis or size-exclusion chromatography), and lyophilize to obtain the solid product.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through an aldol condensation reaction between pyruvate and glyoxylate.

Quantitative Data

| Parameter | Condition | Molar Ratio (Pyruvate:Glyoxylate) | Selectivity for C5 Product (%) | Reference |

| Aldol Condensation | 80 °C, 10 mL H₂O, 2 mmol sodium glyoxylate | 1:1 | ~60 | [9] |

| Aldol Condensation | 80 °C, 10 mL H₂O, 2 mmol sodium glyoxylate | 2:1 | ~75 | [9] |

| Aldol Condensation | 80 °C, 10 mL H₂O, 2 mmol sodium glyoxylate | 4:1 | ~85 | [9] |

*C5 product refers to 2-hydroxy-4-oxopentanedioic acid.

Experimental Protocol

This protocol is adapted from a reported synthesis of α-ketoglutaric acid which proceeds through a 4-hydroxy-2-oxopentanedioic acid intermediate.[9]

-

Reaction Setup: In a round-bottom flask, dissolve sodium pyruvate and sodium glyoxylate in water. A molar ratio of 4:1 (pyruvate:glyoxylate) is recommended for higher selectivity towards the desired product. For example, use 8 mmol of sodium pyruvate and 2 mmol of sodium glyoxylate in 10 mL of water.

-

Reaction: Heat the reaction mixture to 80°C and stir for a time sufficient to achieve near-complete conversion of glyoxylic acid (the limiting reagent). The reaction progress can be monitored by techniques like NMR or HPLC.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate groups.

-

The product can be purified from the reaction mixture using techniques such as preparative chromatography (e.g., ion exchange or reversed-phase chromatography).

-

Visualizations

Signaling and Metabolic Pathways

The synthesis and degradation of this compound are integral parts of the hydroxyproline catabolic pathway.

References

- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion Exchange Chromatography | Sartorius [sartorius.com]

- 6. bio-rad.com [bio-rad.com]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. research.fredhutch.org [research.fredhutch.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxy-2-oxoglutaric Acid: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-oxoglutaric acid (HOGA), also known as 2-keto-4-hydroxyglutarate, is a crucial intermediate in the metabolic pathway of hydroxyproline. Its significance in human physiology is underscored by the discovery that genetic defects in the enzyme responsible for its cleavage, 4-hydroxy-2-oxoglutarate aldolase (HOGA), lead to Primary Hyperoxaluria Type 3 (PH3), a rare inherited disorder characterized by excessive oxalate production and subsequent kidney stone formation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The history of this compound is intrinsically linked to the elucidation of the hydroxyproline metabolic pathway. While the exact first synthesis or isolation of the compound as a distinct chemical entity is not prominently documented in readily available literature, its enzymatic synthesis and characterization were pivotal moments in understanding its biological role.

A landmark study in 1963 by Kuratomi and Fukunaga was among the first to describe the "Enzymic synthesis of γ-hydroxy-α-ketoglutarate from pyruvate and glyoxylate" in rat liver, laying the groundwork for understanding the formation of this α-keto acid.[1] This research was fundamental in establishing its position as a key metabolic intermediate.

Subsequent research focused on the enzyme responsible for its metabolism, initially referred to by various names including 2-oxo-4-hydroxyglutarate aldolase and hydroxyketoglutaric aldolase.[1] The systematic name for this enzyme is 4-hydroxy-2-oxoglutarate glyoxylate-lyase (pyruvate-forming).[1] The critical link between this compound and human disease was established with the identification of mutations in the HOGA1 gene (previously known as DHDPSL) as the cause of Primary Hyperoxaluria Type 3.[2] This discovery solidified the importance of this metabolic pathway in human health and disease, driving further research into the enzyme's structure, function, and inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₆ | [3] |

| Molecular Weight | 162.10 g/mol | [3] |

| CAS Number | 1187-99-1 | [3] |

| Synonyms | 2-keto-4-hydroxyglutarate, 4-hydroxy-2-ketoglutarate, 2-oxo-4-hydroxyglutarate | [4][5] |

| Cellular Location | Mitochondria | [3] |

Biological Role and Metabolic Pathway

This compound is a key intermediate in the mitochondrial pathway for the degradation of 4-hydroxyproline, an amino acid primarily derived from the turnover of collagen.[2] This metabolic process is crucial for the removal of hydroxyproline from the body.

The pathway involves four key enzymatic steps:

-

Hydroxyproline Oxidase (HPOX): Converts 4-hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate.

-

Δ¹-Pyrroline-5-carboxylate Dehydrogenase (P5CDH): Catalyzes the oxidation to 4-hydroxyglutamate.

-

Aspartate Aminotransferase (AspAT): Transaminates 4-hydroxyglutamate to 4-hydroxy-2-oxoglutarate.

-

4-Hydroxy-2-oxoglutarate Aldolase (HOGA): Cleaves 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[2]

In healthy individuals, the resulting glyoxylate is further metabolized. However, in patients with PH3, a deficiency in HOGA leads to the accumulation of this compound. This accumulation is thought to contribute to the overproduction of oxalate, although the precise mechanism is still under investigation.[6]

References

- 1. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]

- 2. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0002070) [hmdb.ca]

- 5. 4-Hydroxy-2-oxoglutarate | C5H4O6-2 | CID 5459960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 4-Hydroxy-2-oxoglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-oxoglutaric acid (HOGA), also known as 4-hydroxy-2-ketoglutaric acid, is a key intermediate in the metabolic pathway of hydroxyproline degradation.[1][2] This dicarboxylic acid plays a crucial role in amino acid metabolism and has significant implications in the pathophysiology of the rare genetic disorder, Primary Hyperoxaluria Type 3 (PH3).[3][4] This technical guide provides a comprehensive overview of the biochemical properties of this compound, with a focus on its metabolic fate, the enzymology of its key metabolizing enzyme, and its role in human health and disease.

Chemical Properties

This compound is a five-carbon alpha-keto acid with a hydroxyl group at the fourth carbon position.[5] Its chemical structure is fundamental to its role as a substrate for aldolase activity.

| Property | Value | Source |

| Molecular Formula | C5H6O6 | [5] |

| IUPAC Name | 4-hydroxy-2-oxopentanedioic acid | [5] |

| Synonyms | 4-hydroxy-2-ketoglutaric acid, 2-keto-4-hydroxyglutarate | [5][6] |

Metabolic Role and Signaling Pathways

This compound is a central metabolite in the catabolism of 4-hydroxyproline, an abundant amino acid found in collagen. This metabolic process primarily occurs in the mitochondria of the liver and kidneys.[4][7]

The catabolic pathway of 4-hydroxyproline involves a series of enzymatic reactions that ultimately lead to the formation of glyoxylate and pyruvate. A key step in this pathway is the cleavage of this compound, which is catalyzed by the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA).[2][8]

Hydroxyproline Catabolism Pathway

The breakdown of hydroxyproline to glyoxylate and pyruvate can be visualized as follows:

In the context of Primary Hyperoxaluria Type 3, a deficiency in the HOGA enzyme leads to an accumulation of this compound.[3] This accumulation is believed to drive the overproduction of oxalate, a key component of kidney stones.[4] The exact mechanism by which elevated this compound leads to hyperoxaluria is still under investigation, but it is hypothesized that it may be converted to glyoxylate by other, less specific aldolases in the cytosol.[9]

The Key Enzyme: 4-Hydroxy-2-oxoglutarate Aldolase (HOGA)

The primary enzyme responsible for the metabolism of this compound is 4-hydroxy-2-oxoglutarate aldolase (HOGA), encoded by the HOGA1 gene in humans.[7][10]

Biochemical Properties of Human HOGA1

| Parameter | Value | Source |

| Substrate | 4-Hydroxy-2-oxoglutarate | [8] |

| Products | Pyruvate, Glyoxylate | [8] |

| Enzyme Class | Lyase (EC 4.1.3.16) | [6] |

| Cellular Localization | Mitochondria | [7] |

| Optimal Temperature | Assumed to be around 37°C (human body temperature) | [11] |

Kinetic Parameters of Human HOGA1

The following table summarizes the kinetic parameters of the recombinant human HOGA1 enzyme.

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (mM-1s-1) | Source |

| 4-Hydroxy-2-oxoglutarate | 56 | 1.01 | 18.0 | [9] |

| Oxaloacetate (alternative substrate) | 130 | 0.52 | 4.0 | [9] |

Inhibition of Human HOGA1

| Inhibitor | Inhibition Type | Ki | Source |

| Pyruvate | Competitive | Micromolar range | [12] |

| α-Ketoglutarate | Weak | Millimolar range | [12] |

Pathophysiological Relevance: Primary Hyperoxaluria Type 3

Primary Hyperoxaluria Type 3 (PH3) is an autosomal recessive disorder caused by mutations in the HOGA1 gene, leading to a deficiency of the HOGA enzyme.[4][13] This deficiency results in the accumulation of this compound.[3] While the direct quantification of this compound in human tissues is not widely reported, its levels are known to be significantly elevated in the urine, plasma, and liver of PH3 patients.[8]

The excess this compound is thought to be a precursor for the overproduction of oxalate, leading to the formation of calcium oxalate kidney stones, a hallmark of the disease.[13]

Experimental Protocols

Assay for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA) Activity

A continuous spectrophotometric assay coupled with lactate dehydrogenase (LDH) is commonly used to measure HOGA activity by monitoring the production of pyruvate.[8]

Principle: The pyruvate produced from the HOGA-catalyzed cleavage of 4-hydroxy-2-oxoglutarate is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

Workflow:

Detailed Protocol:

-

Reagents:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

NADH (0.2 mM)

-

Lactate Dehydrogenase (LDH) (e.g., 10 units/mL)

-

This compound (substrate, e.g., 1 mM)

-

Source of HOGA enzyme (e.g., purified recombinant protein, cell lysate)

-

-

Procedure:

-

In a cuvette, combine the Tris-HCl buffer, NADH, and LDH.

-

Add the this compound substrate and mix.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding the HOGA enzyme source.

-

Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1). This rate is directly proportional to the HOGA activity.

-

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in biological samples.[2][14]

Principle: The method involves the separation of the analyte from other components in a biological matrix by liquid chromatography, followed by its detection and quantification by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

General Workflow:

Protocol Outline:

-

Sample Preparation:

-

For plasma or urine, perform protein precipitation using a solvent like acetonitrile or methanol.

-

For tissue samples, homogenize the tissue in a suitable buffer followed by protein precipitation.

-

The supernatant is collected and may be derivatized to improve chromatographic separation and ionization efficiency.

-

-

LC Separation:

-

Inject the prepared sample onto an appropriate LC column (e.g., C18 for reversed-phase or a HILIC column).

-

Use a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid to separate the analyte.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of this compound.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a this compound standard.

-

Quantify the amount of this compound in the biological samples by comparing their peak areas to the standard curve.

-

Conclusion

This compound is a critical metabolite in the pathway of hydroxyproline degradation. Its metabolism is intrinsically linked to the function of the enzyme 4-hydroxy-2-oxoglutarate aldolase, and defects in this enzyme lead to the pathological condition of Primary Hyperoxaluria Type 3. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and clinicians working to further understand the biochemical significance of this molecule and to develop novel therapeutic strategies for related metabolic disorders. Further research is warranted to fully elucidate the physiological concentrations of this compound and the precise mechanisms by which its accumulation contributes to disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of 2-oxoglutarate in biological samples using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-oxoglutarate aldolase inactivity in primary hyperoxaluria type 3 and glyoxylate reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary hyperoxaluria | Nefrología [revistanefrologia.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0002070) [hmdb.ca]

- 6. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]

- 7. HOGA1 - Wikipedia [en.wikipedia.org]

- 8. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. genecards.org [genecards.org]

- 11. quora.com [quora.com]

- 12. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. myriad.com [myriad.com]

- 14. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Hydroxy-2-Oxoglutaric Acid Metabolic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The 4-hydroxy-2-oxoglutaric acid (HOGA) metabolic pathway is a critical component of amino acid catabolism, specifically in the degradation of hydroxyproline. This pathway's central enzyme, 4-hydroxy-2-oxoglutarate aldolase (HOGA1), catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[1][2] Primarily active within the mitochondria of liver and kidney cells, this pathway is integral to maintaining metabolic homeostasis.[3][4] Its clinical significance is underscored by its direct link to Primary Hyperoxaluria Type 3 (PH3), a rare autosomal recessive disorder characterized by the overproduction of oxalate, leading to recurrent kidney stones.[3][5] A deficiency in HOGA1 lies at the heart of PH3, making this pathway a focal point for research into novel therapeutic interventions. This technical guide provides a comprehensive overview of the HOGA metabolic pathway, including its core components, regulation, and clinical implications, with a focus on quantitative data, experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals.

Core Metabolic Pathway

The metabolism of this compound is the terminal step in the degradation of hydroxyproline, an amino acid abundant in collagen. This mitochondrial pathway ensures the conversion of hydroxyproline-derived metabolites into central carbon metabolism intermediates.

The key reaction is the reversible cleavage of 4-hydroxy-2-oxoglutarate (HOG) into pyruvate and glyoxylate, catalyzed by the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1), also known as 2-keto-4-hydroxyglutarate aldolase.[2][6][7] This enzyme belongs to the family of lyases and is encoded by the HOGA1 gene.[3][5]

The products of this reaction have distinct metabolic fates:

-

Pyruvate can enter the citric acid cycle to be used for energy production or serve as a precursor for gluconeogenesis.[3]

-

Glyoxylate , a highly reactive aldehyde, is further metabolized to prevent its toxic accumulation. In normal physiology, it can be converted to glycine or glycolate.[1]

The Broader Hydroxyproline Catabolic Pathway

The generation of 4-hydroxy-2-oxoglutarate is the culmination of a multi-step process for hydroxyproline degradation that occurs within the mitochondria:[1][8]

-

Hydroxyproline Oxidase (PROH): Initiates the pathway by oxidizing hydroxyproline.

-

Δ1-pyrroline-5-carboxylate Dehydrogenase (P5CDH): Catalyzes the subsequent dehydrogenation step.

-

Aspartate Aminotransferase (AST): Converts the intermediate to 4-hydroxy-glutamate.

-

4-hydroxy-2-oxoglutarate Aldolase (HOGA1): The final step, cleaving 4-hydroxy-2-oxoglutarate.

Quantitative Data

Quantitative analysis of the this compound metabolic pathway is crucial for understanding its dynamics and the impact of its dysregulation. The following tables summarize key quantitative data related to the central enzyme, HOGA1.

| Enzyme Parameter | Value | Species | Notes |

| Inhibition Constants (Ki) | |||

| Pyruvate (Competitive inhibitor) | Micromolar range | Human | Pyruvate, a product of the HOGA1 reaction, acts as a competitive inhibitor, suggesting a potential feedback regulation mechanism, particularly during gluconeogenesis.[5][9][10] |

| α-Ketoglutarate (Weak inhibitor) | Millimolar range (Ki = 22 ± 7 mM) | Human | α-Ketoglutarate, a key intermediate in the citric acid cycle and structurally similar to HOG, is a weak inhibitor of HOGA1.[9] This suggests potential cross-talk between the pathways. |

Signaling Pathways and Regulation

The this compound metabolic pathway is subject to both intrinsic and extrinsic regulation, ensuring its activity is aligned with the cell's metabolic state.

Allosteric Regulation of HOGA1

The activity of HOGA1 is modulated by the concentration of its products and other key metabolites, providing a rapid mechanism for feedback control.

-

Product Inhibition by Pyruvate: As a direct product of the HOGA1-catalyzed reaction, pyruvate acts as a competitive inhibitor.[5][9][10] This feedback mechanism can slow down the degradation of hydroxyproline when pyruvate levels are high, for instance, during active gluconeogenesis.

-

Inhibition by α-Ketoglutarate: The citric acid cycle intermediate, α-ketoglutarate, which is structurally similar to the HOGA1 substrate, also inhibits the enzyme, albeit weakly.[9] This suggests a potential regulatory link between the citric acid cycle and hydroxyproline catabolism.

Figure 1: Allosteric inhibitors of HOGA1.

Transcriptional Regulation of the HOGA1 Gene

The long-term regulation of the HOGA pathway occurs at the level of gene expression. While the transcriptional regulation of the HOGA1 gene is not yet fully elucidated, computational analyses have identified potential transcription factor binding sites in its promoter region. These include binding sites for c-Myc, GATA-2, and PPAR-gamma2, suggesting that HOGA1 expression may be influenced by signaling pathways involved in cell proliferation, differentiation, and metabolism. However, the functional relevance of these predicted binding sites requires experimental validation.

Regulation of the Broader Hydroxyproline Catabolism

The overall flux through the hydroxyproline degradation pathway is also influenced by factors that affect collagen turnover and the expression of other pathway enzymes. For instance, conditions of hypoxia can upregulate the expression of enzymes involved in proline synthesis, which is a precursor for collagen and subsequently hydroxyproline.[6][11] Hydroxyproline itself has been shown to increase the levels of Hypoxia-Inducible Factor-1α (HIF-1α), suggesting a potential feedback loop.[6][12]

Clinical Relevance: Primary Hyperoxaluria Type 3 (PH3)

A deficiency in HOGA1 activity is the underlying cause of Primary Hyperoxaluria Type 3 (PH3).[3][5] In individuals with PH3, the impaired cleavage of 4-hydroxy-2-oxoglutarate leads to its accumulation in the mitochondria.[4]

It is hypothesized that this excess mitochondrial HOG can then be transported into the cytosol. In the cytosol, a yet-to-be-definitively-identified enzyme with aldolase activity is thought to convert HOG to glyoxylate. This cytosolic glyoxylate is then a substrate for lactate dehydrogenase (LDH), which converts it to oxalate. The overproduction of oxalate leads to the formation of calcium oxalate crystals, resulting in recurrent kidney stones and potential kidney damage.[1]

Another proposed mechanism suggests that the accumulation of HOG may inhibit glyoxylate reductase, an enzyme that detoxifies glyoxylate, thereby further increasing the pool of glyoxylate available for conversion to oxalate.[7]

Figure 2: Proposed alternative HOG metabolism in PH3.

Experimental Protocols

Assay for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1) Activity

This protocol describes a standard lactate dehydrogenase (LDH) coupled-enzyme assay to measure the activity of HOGA1 by monitoring the production of pyruvate.[7][9]

Principle:

The cleavage of 4-hydroxy-2-oxoglutarate by HOGA1 produces pyruvate. In the presence of NADH and lactate dehydrogenase (LDH), pyruvate is reduced to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the rate of pyruvate formation and thus HOGA1 activity.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5

-

NADH Solution: 200 µM in Assay Buffer

-

LDH Solution: 200 mU/mL lactate dehydrogenase (from rabbit muscle) in Assay Buffer

-

Substrate Solution: 400 µM 4-hydroxy-2-oxoglutarate (HOG) in Assay Buffer

-

Enzyme Sample: Purified HOGA1 or cell/tissue lysate containing HOGA1

Procedure:

-

In a 96-well UV-transparent microplate or a cuvette, prepare the reaction mixture by adding:

-

Assay Buffer

-

NADH Solution

-

LDH Solution

-

Enzyme Sample

-

-

Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and to measure any background NADH oxidation.

-

Initiate the reaction by adding the Substrate Solution (HOG).

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

The specific activity of HOGA1 can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1) and the protein concentration of the enzyme sample.

References

- 1. HOGA1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Protein interactions of the transcription factor Hoxa1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyproline metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HOGA1 - Wikipedia [en.wikipedia.org]

- 5. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. genecards.org [genecards.org]

- 8. Enzyme Commission Numbers [sigmaaldrich.com]

- 9. ENZYME - 4.1.3.16 4-hydroxy-2-oxoglutarate aldolase [enzyme.expasy.org]

- 10. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KEGG ENZYME: 4.1.3.16 [genome.jp]

- 12. Isolation and Activity Evaluation of Callus-Specific Promoters in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Hydroxy-2-oxoglutaric Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-oxoglutaric acid (HOGA), also known as 4-hydroxy-2-ketoglutarate, is a key intermediate in the mitochondrial catabolism of hydroxyproline, an amino acid abundant in collagen. While its primary role is established within this pathway, emerging research highlights its broader implications in cellular metabolism, particularly in the context of metabolic disorders and potentially in cancer biology. This technical guide provides an in-depth exploration of the core functions of HOGA, detailing its metabolic pathways, the enzymatic reactions it participates in, and its clinical significance. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involving this critical metabolite.

Core Metabolic Pathway: Hydroxyproline Catabolism

The breakdown of hydroxyproline is a four-step mitochondrial pathway, with 4-hydroxy-2-oxoglutarate aldolase (HOGA1) catalyzing the final, irreversible step.[1][2] This pathway is crucial for the disposal of hydroxyproline derived from the turnover of endogenous collagen and dietary sources.[3]

The enzymatic steps are as follows:

-

Hydroxyproline Oxidase (PRODH2): Converts hydroxyproline to Δ1-pyrroline-3-hydroxy-5-carboxylate.

-

Δ1-Pyrroline-5-carboxylate Dehydrogenase (PYCRD): Oxidizes Δ1-pyrroline-3-hydroxy-5-carboxylate to 4-hydroxyglutamate.

-

Glutamate Amidinotransferase (GOT2): Transaminates 4-hydroxyglutamate to 4-hydroxy-2-oxoglutarate.

-

4-Hydroxy-2-oxoglutarate Aldolase (HOGA1): Cleaves 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[2][4]

Quantitative Data

Enzyme Kinetics of Human 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1)

HOGA1 exhibits dual substrate specificity, catalyzing both the cleavage of 4-hydroxy-2-oxoglutarate and the decarboxylation of oxaloacetate.[1][5] The kinetic parameters for these reactions are summarized below.

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| 4-Hydroxy-2-oxoglutarate | 10 ± 1 | 1.8 ± 0.04 | 1.8 x 10⁵ | [1] |

| Oxaloacetate | 128 ± 14 | 0.4 ± 0.01 | 3.1 x 10³ | [1] |

Table 1: Michaelis-Menten kinetic parameters for recombinant human HOGA1.

Inhibition of Human HOGA1 Activity

The activity of HOGA1 is subject to regulation by key metabolic intermediates, including its own product, pyruvate, and the structurally similar TCA cycle intermediate, α-ketoglutarate.

| Inhibitor | K_i_ | Type of Inhibition | Reference |

| Pyruvate | 25 ± 4 µM | Competitive | [1] |

| α-Ketoglutarate | 1.5 ± 0.2 mM | Weak Competitive | [1] |

Table 2: Inhibition constants for human HOGA1.

Physiological and Pathological Concentrations of 4-Hydroxy-2-oxoglutarate

Under normal physiological conditions, the concentration of 4-hydroxy-2-oxoglutarate is below the limit of detection in human biological fluids and tissues.[2] However, in individuals with Primary Hyperoxaluria Type 3 (PH3), a genetic disorder caused by mutations in the HOGA1 gene, there is a significant accumulation of this metabolite.

| Biological Matrix | Condition | Concentration | Reference |

| Urine | Healthy Control | < 0.06 µM | [2] |

| PH3 Patient | 1.8 - 12.5 mM | [2] | |

| Serum | Healthy Control | < 0.06 µM | [2] |

| PH3 Patient | 0.5 - 2.1 µM | [2] | |

| Liver | Healthy Control | < 0.06 µM | [2] |

| PH3 Patient | 0.1 - 0.5 µmol/g protein | [2] |

Table 3: Concentrations of 4-hydroxy-2-oxoglutarate in human samples.

Broader Roles in Cellular Metabolism

Interaction with the Tricarboxylic Acid (TCA) Cycle

HOGA1's ability to decarboxylate oxaloacetate to pyruvate provides a direct link between hydroxyproline metabolism and the TCA cycle.[5] This activity could potentially anaplerotically replenish pyruvate pools. Conversely, the inhibition of HOGA1 by pyruvate and α-ketoglutarate suggests a feedback mechanism where high energy states, reflected by elevated TCA cycle intermediates, can downregulate hydroxyproline catabolism.[1]

Potential Role in Cancer Metabolism

While a direct role for 4-hydroxy-2-oxoglutarate in cancer has not been definitively established, its structural similarity to the oncometabolite 2-hydroxyglutarate (2-HG) warrants investigation.[6][7] 2-HG, produced by mutant isocitrate dehydrogenase (IDH) enzymes, is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases.[8] This inhibition leads to epigenetic alterations and has been implicated in tumorigenesis.[6] Given that HOGA is an α-keto acid, its accumulation in certain contexts could potentially interfere with similar enzymatic processes. Furthermore, the product of HOGA1, pyruvate, is a central node in cancer metabolism, fueling both the TCA cycle and lactate production. Dysregulation of HOGA1 activity could therefore impact the metabolic reprogramming characteristic of cancer cells.

Connection to Hypoxia-Inducible Factor (HIF) Signaling

The stability of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is regulated by prolyl hydroxylases, which are α-ketoglutarate-dependent dioxygenases.[9][10] Inhibition of these enzymes by oncometabolites like 2-HG can lead to the stabilization of HIF-1α even under normoxic conditions, a phenomenon known as pseudohypoxia.[11] Although not yet demonstrated, it is plausible that a significant accumulation of 4-hydroxy-2-oxoglutarate could similarly affect HIF signaling, thereby influencing cellular responses to oxygen availability.

Experimental Protocols

Measurement of HOGA1 Aldolase Activity (LDH-Coupled Assay)

This protocol describes a continuous spectrophotometric assay to measure the pyruvate-producing activity of HOGA1 by coupling the reaction to lactate dehydrogenase (LDH).

Materials:

-

Recombinant human HOGA1

-

4-hydroxy-2-oxoglutarate (substrate)

-

NADH

-

Lactate Dehydrogenase (LDH) from rabbit muscle

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing:

-

Assay Buffer

-

200 µM NADH

-

1 unit/mL LDH

-

-

Add the desired concentration of recombinant HOGA1 to the wells.

-

Initiate the reaction by adding 4-hydroxy-2-oxoglutarate to a final concentration range of 10-1000 µM.

-

Immediately start monitoring the decrease in absorbance at 340 nm at 37°C in kinetic mode for at least 5 minutes. The rate of NADH oxidation is directly proportional to the rate of pyruvate production by HOGA1.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε_NADH_ = 6220 M⁻¹cm⁻¹).

Quantification of 4-Hydroxy-2-oxoglutarate by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of HOGA in biological samples.

Materials:

-

Biological sample (e.g., urine, plasma, tissue homogenate)

-

Internal standard (e.g., ¹³C-labeled HOGA)

-

Acetonitrile

-

Formic acid

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

Thaw frozen samples on ice.

-

For plasma or urine, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the protein. Transfer the supernatant for analysis.

-

For tissue samples, homogenize in a suitable buffer and then perform protein precipitation as described above.

-

-

HPLC Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

-

Inject the prepared sample.

-

Elute HOGA using a gradient of increasing acetonitrile concentration.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both HOGA and its internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of HOGA.

-

Calculate the concentration of HOGA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion and Future Directions

This compound is a critical metabolite in the hydroxyproline degradation pathway, and its dysregulation has profound consequences, as evidenced by its central role in Primary Hyperoxaluria Type 3. The enzymatic machinery responsible for its synthesis and degradation is tightly controlled, with feedback inhibition from key cellular metabolites highlighting its integration with central carbon metabolism.

Future research should focus on several key areas:

-

Elucidating the direct role of HOGA in cancer: Investigating whether HOGA accumulates in specific cancer types and if it functions as an oncometabolite by inhibiting α-ketoglutarate-dependent dioxygenases.

-

Exploring HOGA as a signaling molecule: Determining if HOGA can act as an allosteric regulator of other enzymes or if it has a role in signal transduction pathways.

-

Therapeutic targeting of HOGA1: For diseases like PH3, developing strategies to either restore HOGA1 function or to modulate the upstream pathways to reduce the production of HOGA are promising therapeutic avenues.

A deeper understanding of the multifaceted roles of this compound will undoubtedly open new avenues for the diagnosis and treatment of a range of metabolic disorders and potentially cancer.

References

- 1. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What a difference a hydroxyl makes: mutant IDH, (R)-2-hydroxyglutarate, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of HIF and 2-Oxoglutarate-Dependent Dioxygenases in Controlling Gene Expression in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Focusing on the hypoxia-inducible factor pathway: role, regulation, and therapy for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

A Technical Guide to 4-hydroxy-2-oxoglutarate Aldolase (HOGA): Function, Analysis, and Therapeutic Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-2-oxoglutarate aldolase (HOGA), encoded by the HOGA1 gene, is a critical mitochondrial enzyme in the metabolic pathway of hydroxyproline. Its primary function is the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[1][2] Loss-of-function mutations in the HOGA1 gene are the genetic basis for Primary Hyperoxaluria Type 3 (PH3), an autosomal recessive disorder characterized by the overproduction of oxalate, leading to recurrent kidney stones.[3][4] This technical guide provides an in-depth overview of HOGA's function, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic context and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating HOGA's role in metabolism and for professionals involved in the development of therapeutics for PH3.

Core Function and Metabolic Context

Role in Hydroxyproline Catabolism

HOGA is the terminal enzyme in the mitochondrial pathway for the degradation of 4-hydroxyproline, an amino acid primarily derived from the breakdown of collagen.[2][5] This pathway involves four enzymatic steps, with HOGA catalyzing the final retro-aldol cleavage of 4-hydroxy-2-oxoglutarate (HOG) to yield pyruvate and glyoxylate.[2][3] While pyruvate can enter central carbon metabolism for energy production, the resulting glyoxylate is a metabolic precursor to oxalate.[1][6] Under normal physiological conditions, glyoxylate is detoxified by conversion to glycine or glycolate.[2]

Enzymatic Mechanism and Dual Activity

Human HOGA (hHOGA) is a Type I aldolase that utilizes a Schiff base intermediate in its catalytic mechanism.[2][5] The crystal structure of hHOGA has been resolved, revealing a tetrameric assembly and identifying key active site residues, including Lys196 as the nucleophile.[2] In addition to its primary aldolase activity, HOGA also exhibits a secondary oxaloacetate decarboxylase activity, converting oxaloacetate to pyruvate.[7][8] Both reactions appear to utilize the same active site.[7]

Pathophysiological Relevance: Primary Hyperoxaluria Type 3 (PH3)

PH3 is caused by mutations in the HOGA1 gene that lead to a loss of HOGA function.[4][9] This enzymatic deficiency is thought to cause an accumulation of HOG in the mitochondria.[1] The precise mechanism leading to oxalate overproduction is still under investigation, but leading hypotheses suggest that HOG may leak into the cytosol and be converted to glyoxylate by other enzymes, or that high concentrations of HOG may inhibit glyoxylate reductase (GR), an enzyme that detoxifies glyoxylate.[3][7]

Quantitative Data

The following tables summarize the key kinetic parameters for human HOGA (hHOGA) and the effects of specific mutations and inhibitors.

Table 1: Kinetic Parameters of Wild-Type hHOGA1

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| 4-hydroxy-2-oxoglutarate | 40 ± 10 | 1.8 ± 0.1 | 45,000 |

| Oxaloacetate | 290 ± 40 | 1.3 ± 0.1 | 4,500 |

Data sourced from biochemical studies on recombinant human HOGA1.[7]

Table 2: Kinetic Parameters of hHOGA1 Active Site Mutants for 4-hydroxy-2-oxoglutarate

| Mutant | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Fold Decrease in Efficiency |

| S77A | 140 ± 30 | 0.51 ± 0.05 | 3,600 | 9.5 |

| K196A | - | No activity | - | - |

| Y168F | - | No activity | - | - |

Data reflects the importance of these residues in catalysis.[7]

Table 3: Inhibition Constants (Ki) for hHOGA1

| Inhibitor | Substrate | Inhibition Type | Ki |

| Pyruvate | 4-hydroxy-2-oxoglutarate | Competitive | 13 ± 3 µM |

| Pyruvate | Oxaloacetate | Competitive | 20 ± 2 µM |

| α-ketoglutarate | 4-hydroxy-2-oxoglutarate | Competitive | 22 ± 7 mM |

| α-ketoglutarate | Oxaloacetate | Competitive | 10 ± 1 mM |

Pyruvate is a potent competitive inhibitor of both HOGA1 activities.[1][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway involving HOGA and a typical experimental workflow for its characterization.

Caption: Mitochondrial pathway of 4-hydroxyproline catabolism.

Caption: Experimental workflow for recombinant hHOGA characterization.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and functional analysis of recombinant human HOGA (hHOGA).

Recombinant Expression and Purification of hHOGA

This protocol is adapted from methodologies describing the expression of hHOGA as a Maltose-Binding Protein (MBP) fusion protein in E. coli.[11]

4.1.1. Cloning:

-

The human HOGA1 gene (mature form, typically excluding the mitochondrial targeting sequence) is subcloned into an expression vector such as pMAL (New England BioLabs).

-

The construct may include a protease cleavage site (e.g., for PreScission Protease) between the MBP tag and the hHOGA sequence to allow for tag removal.

-

The final construct is verified by DNA sequencing.

4.1.2. Expression:

-

The expression plasmid is transformed into a suitable E. coli strain, such as BL21-Gold (DE3).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., 6 L of LB broth) containing the appropriate antibiotic.

-

Cultures are grown at 37°C with shaking until the OD600 reaches 0.5-0.7.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

-

The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cells are harvested by centrifugation.

4.1.3. Purification:

-

The cell pellet is resuspended in a lysis buffer (e.g., 20 mM TRIS pH 8.0, 200 mM NaCl, supplemented with protease inhibitors).

-

Cells are lysed by sonication or using a cell homogenizer.

-

The lysate is clarified by high-speed centrifugation.

-

The soluble fraction is loaded onto an amylose resin column pre-equilibrated with the lysis buffer.

-

The column is washed extensively with the equilibration buffer to remove unbound proteins.

-

The MBP-hHOGA fusion protein is eluted with the equilibration buffer supplemented with 10 mM maltose.

-

(Optional) For tag cleavage, the eluted protein is dialyzed against a cleavage buffer and incubated with a specific protease (e.g., PreScission Protease).

-

A second affinity chromatography step (e.g., passing through the amylose resin again) can be used to separate the cleaved hHOGA from the MBP tag and any uncleaved fusion protein.

-

The final purification step is typically size-exclusion chromatography to obtain highly pure and homogenous hHOGA. The protein is eluted in a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Protein purity is assessed by SDS-PAGE, and the concentration is determined using a standard method (e.g., Bradford assay or absorbance at 280 nm).

HOGA Enzyme Activity Assays

The activity of HOGA can be measured by quantifying the production of either pyruvate or glyoxylate.

4.2.1. Spectrophotometric Coupled Assay (Pyruvate Detection): This continuous assay couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[12]

-

Reagents:

-

Assay Buffer: 100 mM TRIS, pH 8.5.

-

NADH Solution: 200 µM in Assay Buffer.

-

LDH: ~10 units/mL (e.g., from rabbit muscle).

-

Substrate: 4-hydroxy-2-oxoglutarate (HOG), 400 µM in Assay Buffer.

-

Enzyme: Purified hHOGA.

-

-

Procedure:

-

In a quartz cuvette, combine the Assay Buffer, NADH solution, and LDH.

-

Add the purified hHOGA enzyme and incubate for a few minutes at 37°C to establish a baseline.

-

Initiate the reaction by adding the HOG substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes) using a spectrophotometer with temperature control.

-

The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

4.2.2. HPLC-Based Assay (Glyoxylate Detection): This endpoint assay involves derivatizing the product glyoxylate for quantification by reverse-phase HPLC.[12]

-

Reagents:

-

Reaction Buffer: 100 mM TRIS, pH 8.5.

-

Substrate: 0.5 mM 4-hydroxy-2-oxoglutarate (HOG).

-

Enzyme Source: Purified hHOGA or cell lysates.

-

Stop Solution: 0.5 M Perchloric acid.

-

Derivatization Agent: Phenylhydrazine.

-

-

Procedure:

-

Set up the enzymatic reaction by combining the Reaction Buffer, HOG, and the enzyme source in a microcentrifuge tube.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the Stop Solution.

-

Centrifuge to pellet any precipitated protein.

-

Transfer the supernatant to a new tube and add the phenylhydrazine derivatization agent.

-

Incubate as required for the derivatization reaction to complete (e.g., in the dark).

-

Analyze the sample by reverse-phase HPLC, using a suitable column and mobile phase to separate the derivatized glyoxylate.

-

Quantify the glyoxylate peak by comparing its area to a standard curve of derivatized glyoxylate.

-

Protein Crystallization

The following provides a general outline for the crystallization of hHOGA, based on published structural studies.[2]

-

Protein Preparation:

-

Highly pure and concentrated hHOGA (e.g., 5-10 mg/mL) is required. The protein should be in a low-salt buffer.

-

The protein solution should be centrifuged or filtered to remove any aggregates immediately before setting up crystallization trials.

-

-

Crystallization Screening:

-

Initial crystallization conditions are typically screened using commercially available sparse-matrix screens.

-

The hanging-drop or sitting-drop vapor diffusion method is commonly used. A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.

-

-

Optimization:

-

Once initial crystals ("hits") are obtained, the conditions are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.

-

Techniques such as micro-seeding may be employed to improve crystal size and quality.

-

-

Cryo-protection and Data Collection:

-

Before X-ray diffraction analysis, crystals are typically cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation when flash-cooled in liquid nitrogen.

-

Diffraction data is then collected at a synchrotron source.

-

Conclusion

4-hydroxy-2-oxoglutarate aldolase is a key enzyme in hydroxyproline metabolism with significant clinical relevance. A thorough understanding of its function, kinetics, and structure is paramount for elucidating the pathophysiology of Primary Hyperoxaluria Type 3 and for the rational design of novel therapeutic interventions. The protocols and data presented in this guide offer a comprehensive resource to facilitate further research and development in this field. The continued investigation into HOGA's dual enzymatic activities and the metabolic consequences of its deficiency will be crucial for developing effective treatments for patients with PH3.

References

- 1. portlandpress.com [portlandpress.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: Implications for primary hyperoxaluria type-3 : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 4. HOGA1 4-hydroxy-2-oxoglutarate aldolase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. HOGA1 Gene Mutations of Primary Hyperoxaluria Type 3 in Tunisian Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Production of 4-Hydroxy-2-oxoglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-oxoglutaric acid (HOGA) is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific nature makes enzymatic production an attractive and environmentally benign alternative to traditional chemical synthesis. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic production of this compound. It details the primary enzymatic routes, offers comprehensive experimental protocols for enzyme purification and reaction execution, and presents quantitative data to inform reaction optimization. Furthermore, this guide includes analytical methods for product quantification and visual workflows to elucidate the key processes involved.

Introduction

This compound, also known as 2-keto-4-hydroxyglutarate, is a dicarboxylic acid that plays a role in various metabolic pathways, most notably in the degradation of hydroxyproline.[1][2] The presence of a chiral center at the C4 position makes it a valuable precursor for the stereoselective synthesis of complex molecules. The enzymatic approach to its production offers significant advantages over conventional chemical methods, including high specificity, mild reaction conditions, and reduced environmental impact.

The primary enzyme utilized for this synthesis is 4-hydroxy-2-oxoglutarate aldolase (HOGA) (EC 4.1.3.16).[3] This enzyme catalyzes the reversible aldol condensation of pyruvate and glyoxylate to form 4-hydroxy-2-oxoglutarate.[3] This guide will focus on the practical aspects of harnessing this enzymatic reaction for the efficient production of this compound.

Enzymatic Pathways for this compound Synthesis

The most well-characterized and utilized enzymatic route for this compound production is the reversible reaction catalyzed by 4-hydroxy-2-oxoglutarate aldolase (HOGA).

The 4-Hydroxy-2-oxoglutarate Aldolase (HOGA) Pathway

HOGA facilitates the carbon-carbon bond formation between the enolate of pyruvate and the aldehyde group of glyoxylate. The reaction is reversible, and driving the equilibrium towards the synthesis of this compound can be achieved by manipulating substrate concentrations.[3]

HOGA has been isolated and characterized from various sources, including bovine liver and E. coli.[2][4] Recombinant human HOGA has also been successfully expressed and purified.[2] While the enzyme from different sources exhibits similar catalytic activity, the optimal reaction conditions may vary. Notably, some HOGAs have been shown to act on both the (R)- and (S)-enantiomers of 4-hydroxy-2-oxoglutarate, indicating a lack of strict stereospecificity in the cleavage reaction.[5] This suggests that the synthesis reaction may also produce a racemic or enantiomerically enriched mixture, depending on the specific enzyme and reaction conditions.

Alternative Enzymatic Routes

While HOGA is the primary enzyme for this transformation, other enzymes have been shown to catalyze the cleavage of 4-hydroxy-2-oxoglutarate, albeit with lower efficiency. One such enzyme is N-acetylneuraminate lyase (NAL).[6] However, its significantly lower catalytic efficiency makes it a less practical choice for preparative-scale synthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic production of this compound.

Purification of 4-Hydroxy-2-oxoglutarate Aldolase (HOGA)

This protocol is adapted from Riedel et al., 2011.[2]

-

Cell Lysis: Resuspend E. coli cell paste in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Affinity Chromatography: Load the clarified supernatant onto a Nickel-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged hHOGA from the column using a linear gradient of imidazole (e.g., 20-500 mM).

-

His-tag Cleavage and Dialysis: Pool the fractions containing hHOGA and dialyze against a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove imidazole. If desired, cleave the His-tag using a specific protease (e.g., TEV or thrombin) during dialysis.

-

Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography to remove any remaining contaminants and aggregates.

This protocol is a general outline based on established methods.[4]

-

Homogenization: Homogenize fresh or frozen bovine liver in a suitable buffer.

-

Centrifugation: Perform differential centrifugation to isolate the mitochondrial fraction.

-

Extraction: Extract the mitochondrial proteins.

-

Ammonium Sulfate Fractionation: Precipitate proteins using a stepwise addition of ammonium sulfate. Collect the fraction containing HOGA activity.

-

Chromatography: Subject the active fraction to a series of chromatographic steps, which may include ion-exchange and size-exclusion chromatography, to purify HOGA to homogeneity.

Enzymatic Synthesis of this compound

The following is a general protocol that can be optimized for specific enzymes and desired scales.

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine pyruvate and glyoxylate in a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0). The molar ratio of pyruvate to glyoxylate can be varied to optimize the yield.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified HOGA.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of this compound or the consumption of substrates using analytical methods described below.

-

Reaction Termination: Once the desired conversion is achieved, terminate the reaction, for example, by adding acid to denature the enzyme.

-

Product Isolation: The product can be isolated and purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

Kinetic Analysis of HOGA Activity

A continuous spectrophotometric assay can be used to determine the kinetic parameters of HOGA by coupling the formation of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).[6]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5), NADH, lactate dehydrogenase (LDH), and varying concentrations of this compound.

-

Initiation: Start the reaction by adding a small amount of purified HOGA.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.

Quantitative Data

The following tables summarize key quantitative data for the enzymatic production of this compound.

Table 1: Kinetic Parameters of 4-Hydroxy-2-oxoglutarate Aldolase (HOGA)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Specific Activity (µmol min-1 mg-1) | Reference |

| Human (recombinant) | 4-Hydroxy-2-oxoglutarate | 400 | - | - | 15.8 ± 2.1 | [6] |

| Bovine Kidney | 4-Hydroxy-2-oxoglutarate | - | - | - | 0.2 | [2] |

Note: Data for kcat and kcat/Km for human HOGA were not explicitly provided in the referenced abstract. The specific activity of bovine kidney HOGA represents the purified enzyme.

Table 2: Reaction Conditions for Enzymatic Synthesis

| Enzyme Source | Pyruvate (mM) | Glyoxylate (mM) | Enzyme Conc. | Temperature (°C) | pH | Yield/Conversion | Reference |

| Data not available in the provided search results |

Note: The search results did not provide sufficient data to populate this table with specific yields under varying conditions. Researchers should perform optimization studies to determine the ideal parameters for their specific enzyme and application.

Analytical Methods

Accurate quantification of this compound is crucial for monitoring reaction progress and determining yields.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of organic acids. For this compound, a reversed-phase or ion-exchange column can be employed.

-

Sample Preparation: Terminate the enzymatic reaction and remove the enzyme, for example, by protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Conditions:

-

Column: A C18 column is often suitable for reversed-phase separation.

-

Mobile Phase: An acidic mobile phase, such as a buffer of phosphate or formate at a low pH, is typically used to ensure the analyte is in its protonated form. A gradient of an organic solvent like methanol or acetonitrile may be necessary for optimal separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for non-aromatic organic acids.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity, which is particularly useful for complex reaction mixtures or when analyzing low concentrations of the product.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally effective for the analysis of carboxylic acids.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification.

A detailed LC-MS/MS method has been developed for the quantification of the related compound, 2-hydroxyglutarate, which can be adapted for this compound. This involves derivatization to separate enantiomers, followed by analysis on a ZIC-HILIC column.[7] For chiral separation without derivatization, a chiral stationary phase, such as one based on ristocetin, can be employed.

Conclusion

The enzymatic production of this compound using 4-hydroxy-2-oxoglutarate aldolase presents a promising and sustainable method for obtaining this valuable chiral intermediate. This guide has provided a comprehensive overview of the key aspects of this process, from the underlying enzymatic pathway to detailed experimental protocols and analytical techniques. While the provided data offers a solid starting point, further optimization of reaction conditions for specific enzyme sources and production scales is recommended to maximize efficiency and yield. The methodologies and information presented herein are intended to empower researchers and drug development professionals to effectively implement and advance the enzymatic synthesis of this compound for their specific applications.

References

- 1. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Biochemical Studies of Human 4-hydroxy- 2-oxoglutarate Aldolase PDF [en.zlibrary.to]

- 6. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentration of 4-Hydroxy-2-oxoglutaric Acid

An In-depth Technical Guide on 4-Hydroxy-2-oxoglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (HOG), a key intermediate in the metabolic pathway of hydroxyproline. Due to its direct involvement in the pathophysiology of Primary Hyperoxaluria Type 3 (PH3), understanding its physiological concentrations, metabolic pathways, and methods of quantification is of significant interest to researchers and drug development professionals.

The physiological concentration of this compound in healthy individuals is generally below the limit of detection of current analytical methods. In contrast, elevated levels are observed in patients with Primary Hyperoxaluria Type 3 (PH3), a rare genetic disorder caused by mutations in the HOGA1 gene, which encodes the enzyme 4-hydroxy-2-oxoglutarate aldolase.[1][2] This enzyme is responsible for the cleavage of HOG into pyruvate and glyoxylate.[1][2][3]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a related metabolite, 4-hydroxyglutamate, in human biological samples. It is important to note that detectable concentrations of HOG are primarily reported in the context of PH3.

| Analyte | Biospecimen | Condition | Concentration | Notes |

| This compound (HOG) | Urine, Serum, Liver | Healthy Individuals | < 0.06 µM | Below the limit of detection by ion chromatography coupled with mass spectroscopy (RFIC/MS).[1] |

| This compound (HOG) | Urine, Serum, Liver | Primary Hyperoxaluria Type 3 (PH3) | Detectable levels (specific values not consistently reported in literature) | Accumulates due to deficiency of HOGA1 enzyme.[1] |

| 4-Hydroxyglutamate (4OHGlu) | Urine | Healthy Controls (age-dependent) | < 4.2 µmol/mmol of creatinine | Levels decline with age.[4] |

| 4-Hydroxyglutamate (4OHGlu) | Urine | Primary Hyperoxaluria Type 3 (PH3) | 6.5 to 98 µmol/mmol of creatinine | Significantly increased compared to age-matched controls.[4] |

| 4-Hydroxyglutamate (4OHGlu) | Urine | Obligate Carriers of PH3 mutation | 0.6 to 2.5 µmol/mmol of creatinine | Moderately, but significantly increased compared to age-matched controls (<1.4 µmol/mmol of creatinine).[4] |

Metabolic Pathway of this compound

This compound is a central metabolite in the catabolism of 4-hydroxyproline, an amino acid abundant in collagen. The degradation of 4-hydroxyproline occurs primarily in the mitochondria of liver and kidney cells.[2][3] The pathway involves a series of enzymatic reactions culminating in the formation of HOG, which is then cleaved by the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1).[3]

Experimental Protocols for Quantification

The quantification of this compound in biological samples is challenging due to its low physiological concentrations. The most sensitive and specific method reported is ion chromatography coupled with mass spectrometry (RFIC/MS).

Method: Ion Chromatography-Mass Spectrometry (IC-MS)

This method has been successfully used to measure HOG in urine, serum, and liver tissue samples.[1]

Sample Preparation:

-

Biological samples (urine, serum, or tissue homogenates) are typically subjected to a protein precipitation step, followed by centrifugation to remove solid debris.

-

The supernatant is then diluted and filtered prior to injection into the IC-MS system.

Instrumentation:

-

Ion Chromatography (IC) System:

-

Column: AS11-HC anion exchange column (2 x 250 mm) with a guard column.

-

Eluent: Potassium hydroxide (KOH) gradient generated by an eluent generator.

-

Suppressor: ASRS300 suppressor.

-

-

Mass Spectrometer (MS):

-

A single quadrupole mass spectrometer is sufficient for this analysis.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Selected-Ion Monitoring (SIM).

-

m/z for HOG: 161.[1]

-

Quantification:

-

Quantification is achieved by comparing the peak area of HOG in the sample to a standard curve generated from known concentrations of a this compound standard (e.g., the disodium salt).

-

The limit of detection for this method has been reported to be 0.06 µM.[1]

Conclusion